Home > Products > Screening Compounds P108971 > 1-Phenyl-3,4-dihydroquinolin-2(1H)-one
1-Phenyl-3,4-dihydroquinolin-2(1H)-one -

1-Phenyl-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-8922117
CAS Number:
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Phenyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of dihydroquinolines. It possesses significant biological activity and is of interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure features a quinoline ring system, which is known for its diverse pharmacological properties.

Source and Classification

This compound can be synthesized through various chemical methods, often involving the rearrangement of simpler precursors or through cyclization reactions. It falls under the classification of nitrogen-containing heterocycles, specifically quinolines, which are characterized by their fused aromatic rings containing nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

1-Phenyl-3,4-dihydroquinolin-2(1H)-one can be synthesized using several methods:

  1. Schmidt Rearrangement: A notable method involves the Schmidt rearrangement of 3-phenyl-2,3-dihydro-1H-inden-1-one with azides and acid catalysts, yielding various derivatives of 3,4-dihydroquinolin-2(1H)-ones in moderate yields (59.3–67.5%) .
  2. Cyclization Reactions: Another approach includes the cyclization of arylidene derivatives under base-catalyzed conditions, where compounds are formed via condensation followed by rearrangement processes .
  3. Reduction Methods: The reduction of 1-phenyl-3,4-dihydroisoquinoline can also yield 1-phenyl-3,4-dihydroquinolin-2(1H)-one using reducing agents like sodium borohydride .

These methods highlight the versatility in synthesizing this compound, allowing for modifications to achieve desired derivatives.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one is C13H11NC_{13}H_{11}N, indicating it contains 13 carbon atoms, 11 hydrogen atoms, and one nitrogen atom. The compound features a fused ring system typical of quinolines:

  • Molecular Weight: Approximately 197.23 g/mol
  • Melting Point: Typically ranges around 100 °C to 110 °C depending on purity .

The structure includes a phenyl group attached to the nitrogen-containing quinoline framework, contributing to its unique chemical properties and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one allows it to participate in various chemical transformations:

  1. Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, making it a potential candidate for further functionalization.
  2. Oxidation Reactions: The compound can be oxidized to form more complex quinoline derivatives or other functional groups that may enhance its biological activity.
  3. Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions underline the compound's utility in synthetic organic chemistry and its potential for generating diverse derivatives with varied properties.

Mechanism of Action

Process and Data

The biological activity of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one is attributed to its interaction with specific enzymes and receptors in biological systems:

  1. Inhibition Studies: Research has shown that derivatives of this compound exhibit inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B), which are critical in neurotransmitter metabolism .
  2. Mechanistic Insights: The mechanism often involves binding to the active site of these enzymes, thereby preventing substrate metabolism and increasing neurotransmitter levels in synaptic clefts.

Such mechanisms highlight the therapeutic potential of this compound in treating neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are essential for practical applications in pharmaceutical formulations.

Applications

Scientific Uses

1-Phenyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

  1. Pharmaceutical Development: Due to its MAO inhibitory activity, it is being explored as a potential treatment for depression and other mood disorders.
  2. Synthetic Chemistry: Its ability to undergo various chemical reactions makes it valuable for synthesizing complex organic molecules.
  3. Biological Studies: Researchers utilize this compound to study enzyme kinetics and mechanisms involved in neurotransmitter regulation.
Synthetic Methodologies for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Multi-Component Povarov Cycloaddition Strategies

The Povarov reaction stands as the most efficient and atom-economical method for constructing the 1-phenyl-3,4-dihydroquinolin-2(1H)-one framework. This formal [4+2] cycloaddition reaction strategically assembles three components: aniline derivatives, aldehydes, and activated olefins, into complex heterocyclic structures in a single synthetic operation. The reaction mechanism proceeds through a sequence involving imine formation, followed by an inverse electron-demand hetero-Diels-Alder reaction with the dienophile, culminating in cyclization to yield tetrahydroquinoline derivatives that can be oxidized to the target dihydroquinolinones [9].

Recent advances have significantly refined the stereochemical outcomes of this transformation. The intramolecular variant has proven particularly valuable for constructing polycyclic systems incorporating the 1-phenyl-3,4-dihydroquinolin-2(1H)-one motif. When employing ortho-allyl-substituted anilines 18 and aliphatic aldehydes such as 3,3-dimethylcitronellal 14, Lewis acid catalysis (SnCl₄, 10 mol%) promotes cyclization with exceptional trans-diastereoselectivity (>99:1 dr), yielding octahydroacridine derivatives 21 through a transition state that maximizes steric minimization (Scheme 1). The stereochemical outcome is rationalized by preferential approach of the dienophile to the Re-face of the iminium ion, governed by the existing chiral center in citronellal-derived substrates [9] [3].

Table 1: Catalyst and Substrate Effects in Povarov Cyclizations for Quinoline Synthesis

Catalyst SystemAniline ComponentAldehyde ComponentYield (%)diastereoselectivity (trans:cis)
SnCl₄ (10 mol%)2-MethylanilineCitronellal9199:1
BF₃·OEt₂4-MethoxyanilineBenzaldehyde8590:10
ChCl-ZnCl₂ (DES)p-Toluidinetrans-Methylisoeugenol79>95:5 (cis-configuration)
Yb(OTf)₃2-Vinylanilinep-Nitrobenzaldehyde88-
Molecular sieves4-NitroanilineCitronellal6585:15

The diastereoselectivity exhibits notable dependence on substrate structure. Aldehydes with α-substituents demonstrate enhanced stereoselectivity due to increased steric differentiation between competing transition states. Molecular sieves offer a metal-free alternative activation method, particularly effective for electron-deficient anilines that resist conventional iminium ion formation. For example, 4-nitroaniline undergoes cyclization using molecular sieve beads to provide trans-octahydroacridines 28 and 29 in moderate yields (65%) and good diastereoselectivity (85:15) without requiring Lewis acid catalysts [9].

The Povarov approach has been successfully adapted for synthesizing 3,6-dimethyl-2-phenyltetrahydroquinoline precursors that are subsequently N-acylated to access target structures. This methodology demonstrates exceptional versatility in generating structural diversity at C4 through variation of the aldehyde component, while substituents on the aniline ring allow functionalization of the benzo-fused ring system [3].

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric hydrogenation technologies provide the most direct route to enantioenriched 1-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives bearing stereogenic centers at C4. These methodologies typically employ chiral transition metal complexes that discriminate between prochiral faces of imine or enamine precursors through precisely designed ligand-substrate interactions. Iridium catalysts bearing chiral diphosphine ligands have demonstrated particular effectiveness for these transformations [2] [6].

The catalytic system comprising iridium complexes with Josiphos ligands (e.g., 3) achieves remarkable efficiency in the asymmetric hydrogenation (AH) of 1-aryl-3,4-dihydroisoquinolines, a closely related scaffold to the target quinolinones. Under optimized conditions (H₂ pressure: 50 bar; additive: HBr), these transformations proceed with exceptional enantioselectivity (up to 99% ee) and unprecedented catalyst turnover numbers (TON up to 4000). The catalytic efficiency is demonstrated in the gram-scale synthesis of intermediates for Solifenacin, a pharmaceutical agent containing the tetrahydroisoquinoline core structure (Figure 1). The additive HBr plays a crucial role in catalyst activation, likely through protonation of the substrate and generation of a highly reactive iminium species that coordinates effectively to the chiral iridium complex [2].

Table 2: Performance of Chiral Catalysts in Asymmetric Hydrogenation

Catalyst SystemSubstrate ClassConversion (%)ee (%)Special Conditions
Ir-(R)-SegPhos/I₂N-Alkyl THIQs>9596THF, 50°C
Ir-(R)-Josiphos/HBr1-Aryl DIQs>999950 bar H₂
Ru-(R,R)-Ts-DENEB3-Arylindanones5699 (cis)HCO₂H/Et₃N (5:2), 23°C
Ir-(R)-f-BINAPHANEα-Arylfuryl imines908210 bar H₂, CH₂Cl₂
Ir-(R,R)-f-SpiroPhosCyclic 2-aryl imines9597Additive-free, 50 bar H₂

Alternative approaches to stereocontrol include asymmetric transfer hydrogenation (ATH) with kinetic resolution. Using commercially available (R,R)- or (S,S)-Ts-DENEB ruthenium catalysts (C3) and formic acid-triethylamine (5:2) as hydrogen source, racemic 3-arylindanones undergo selective reduction at ambient temperature (23°C). This process simultaneously generates enantioenriched cis-3-arylindanols (99% ee) and unreacted ketones (99% ee) in near-equimolar quantities. The transformation demonstrates that the nature of the 3-substituent governs proton lability at C3, determining whether dynamic kinetic resolution (DKR) or standard kinetic resolution predominates. For substrates lacking the dual activation necessary for rapid racemization, the KR pathway prevails, enabling access to both chiral reduced products and enantiopure starting materials [6].

The Ir/ZhaoPhos catalytic system facilitates a one-pot deprotection/intramolecular asymmetric reductive amination sequence that generates chiral tetrahydroquinolines and tetrahydroisoquinolines in excellent enantiomeric excess (Figure 5). This methodology avoids the need for pre-formed imine substrates, utilizing instead N-Boc-protected amino ketones that undergo in situ deprotection and cyclization under hydrogenation conditions [2].

Hybridization Techniques for Structural Diversification

Hybridization strategies have emerged as powerful tools for enhancing the biological profile of 1-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives by incorporating pharmacophoric elements from known bioactive molecules. These approaches typically involve covalent linkage of the dihydroquinolinone core to privileged heterocyclic systems through flexible spacers or rigid fusion, creating multi-target-directed ligands with potentially synergistic activities [1] [5].

The conceptual framework for hybridization draws inspiration from clinically established molecular frameworks. For instance, the design of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC) derivatives integrates structural elements from the acetylcholinesterase inhibitor donepezil (benzylpiperidine moiety) and the MAO inhibitor moclobemide (carboxamide functionality). This hybrid approach yielded compounds with dual inhibitory activity against monoamine oxidases (MAO-A/B) and butyrylcholinesterase (BChE), validated through enzymatic assays showing IC₅₀ values in the low micromolar range (1.38-2.48 μM for MAO-A inhibition) [1].

Quinolinone-thiazole hybrids represent another significant advancement in structural diversification. These compounds are synthesized through sequential N-alkylation and heterocyclization reactions, beginning with 6-substituted-4-hydroxyquinolin-2(1H)-ones (Ia-Id). Chloroacetylation at the nitrogen position provides intermediates IIa-IId, which subsequently undergo Hantzsch thiazole synthesis with thioureas or thioamides. The resulting 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives (IIIa-IIId(1-3)) demonstrate potent anticancer activity against breast (MDA-MB) and lung (A549) cancer cell lines, with IC₅₀ values as low as 346.12 μg/mL, comparable to the reference drug erlotinib [5].

Table 3: Hybrid Derivatives of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one and Their Biological Targets

Hybrid StructureLinked PharmacophoreBiological TargetKey Activity Findings
1-(2-Benzylthiazol-4-yl)-DIQ-2-oneThiazoleEGFR tyrosine kinaseIC₅₀ = 346 μg/mL (A549 cells)
N-Benzyl-1-phenyl-DHIQ-2(1H)-carboxamideDonepezil fragmentMAO-A/MAO-B, BChEIC₅₀ = 1.38 μM (MAO-A)
DIQ-Coumarin-1,2,3-triazoleCoumarin-triazoleMycobacterium tuberculosisMIC = 1.6 μg/mL
Furan-2-carboxamide-THQFuranamideAnti-inflammatory targetsInhibits LPS-induced mediators
3-Pyridinyl amide-THQ (Nicainoprol analog)NicotinamideCardiovascular systemAntiarrhythmic activity

Coumarin-moored triazole hybrids expand the structural diversity further, particularly for antimicrobial applications. These compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 7-propargyloxy-3,4-dihydroquinolin-2(1H)-one and substituted 4-azidomethyl coumarins. The resulting triazole-linked hybrids demonstrate potent antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 1.6 μg/mL, comparable to first-line anti-TB drugs. Molecular docking studies indicate that these compounds likely exert their activity through inhibition of DNA gyrase, a validated antibacterial target [8].

Green Chemistry Protocols Using Deep Eutectic Solvents

The adoption of green chemistry principles in synthesizing 1-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives has gained substantial momentum, with deep eutectic solvents (DES) emerging as environmentally benign reaction media that enhance both efficiency and sustainability. DES are typically formed through hydrogen-bonding interactions between hydrogen bond donors (HBD) and acceptors (HBA), creating mixtures with significantly depressed melting points compared to their individual components. These solvents offer advantages including biodegradability, low toxicity, negligible vapor pressure, and the ability to be derived from renewable resources [3] [9].

The choline chloride-zinc chloride eutectic mixture (ChCl-ZnCl₂, molar ratio 1:2) has demonstrated exceptional efficacy in promoting the three-component Povarov reaction. This DES system functions as both solvent and Lewis acid catalyst, facilitating the condensation of p-toluidine (1), benzaldehyde (3), and trans-methylisoeugenol (2) as the activated olefin component. Under optimized conditions, the reaction proceeds efficiently at 80°C, yielding the 2,4-diaryl-3-methyltetrahydroquinoline intermediate 4 in 79% yield within 3 hours. The product exhibits exclusive cis-stereochemistry (2e,3e,4e) with equatorial orientation of all substituents, as confirmed by NMR coupling constants (³J₃-H₄-H = 11.6 Hz) [3].

The DES system offers multiple advantages beyond traditional solvents:

  • Reusability: The ChCl-ZnCl₂ mixture can be recovered and reused for at least five cycles with minimal loss of catalytic activity (<5% yield reduction)
  • Enhanced stereoselectivity: Promotes high cis-diastereoselectivity (>95:5 dr) due to constrained transition states in the viscous medium
  • Reduced waste generation: Eliminates the need for additional Lewis acid catalysts, minimizing post-reaction purification requirements
  • Energy efficiency: Reactions typically proceed at lower temperatures (80°C) compared to conventional organic solvents (>100°C)

Post-cyclization functionalization under green conditions includes N-acylation using 2-furoyl chloride (5) in dichloromethane, providing crystalline N-(2-furoyl)-tetrahydroquinoline derivatives 6 in excellent yields (92%). This stepwise approach demonstrates the compatibility of DES-synthesized intermediates with conventional organic transformations, enabling efficient access to structurally diverse derivatives [3].

Alternative green approaches include aqueous micellar catalysis and solvent-free mechanochemical synthesis, though these remain less extensively developed for the quinolinone scaffold. Life cycle assessment studies indicate that DES-based protocols significantly reduce the overall environmental footprint compared to traditional methods, primarily through elimination of volatile organic solvents and reduced catalyst loading. The development of fully integrated DES-based processes—from Povarov cyclization to final functionalization—represents an important frontier in sustainable heterocyclic chemistry [3] [9].

Properties

Product Name

1-Phenyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

1-phenyl-3,4-dihydroquinolin-2-one

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9H,10-11H2

InChI Key

KZVGADOBXOOISP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.